2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group, a 4-fluorobenzenesulfonyl moiety, and a thiophen-2-yl substituent. Its design likely targets specific biological pathways, leveraging the sulfonyl group for enhanced binding affinity and the thiophene ring for π-π interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAPDAZOPXXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent.
Synthesis of the fluorobenzenesulfonyl intermediate: This involves the sulfonylation of 4-fluorobenzene.
Coupling of intermediates: The final step involves coupling the chlorophenoxy and fluorobenzenesulfonyl intermediates with a thiophene derivative under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiophene ring to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key variations and their implications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Thiophene and chlorophenoxy groups contribute to moderate lipophilicity, comparable to triazole-containing analogs (logP ~2.5–3.5 estimated). Sulfonamide groups generally improve water solubility relative to non-polar substituents .
- Metabolic Stability : The fluorobenzenesulfonyl group may resist oxidative metabolism better than methoxy or bromine derivatives, as fluorine is less prone to CYP450-mediated dehalogenation .
Pharmacological Activity
While direct data are unavailable, inferences can be drawn from related compounds:
- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives exhibit in vitro antimycobacterial activity (MIC ~6.25 µg/mL against M. tuberculosis), suggesting the thiophene-acetamide scaffold is pharmacologically relevant .
- Enzyme Inhibition: Sulfonamide-bearing analogs (e.g., 17β-hydroxysteroid dehydrogenase inhibitors) demonstrate IC₅₀ values in the nanomolar range, underscoring the importance of the sulfonyl group for enzyme interaction .
- Antimicrobial Potential: Thiazolidinone-acetamide hybrids (e.g., 2-(4-chloro-3-methylphenoxy)-N-(thiazolidin-3-yl)acetamide) show antibacterial activity (MIC 8–32 µg/mL), indicating that chloro-phenoxy groups synergize with heterocycles .
Biological Activity
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17ClFNO3S
- Molecular Weight : 357.84 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the chlorophenoxy and sulfonyl groups enhances its binding affinity and selectivity for these targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that chlorophenoxy derivatives can inhibit bacterial growth by disrupting cell wall synthesis. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized to share similar properties.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. A related compound demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigation is needed to confirm these effects for this compound.
Case Studies
- Study on Enzyme Inhibition : A study focused on the inhibition of specific enzymes involved in inflammatory processes showed that similar sulfonamide derivatives could reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. This suggests that the target compound may also exhibit anti-inflammatory properties.
- Neuroprotective Effects : In a recent study, compounds with similar structural motifs were evaluated for neuroprotective effects against oxidative stress in neuronal cells. The results indicated a potential protective mechanism against neurodegeneration, warranting further exploration for our target compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
